molecular formula C11H6BrN3O B1273355 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile CAS No. 887430-98-0

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile

Cat. No.: B1273355
CAS No.: 887430-98-0
M. Wt: 276.09 g/mol
InChI Key: MNHXPHIQLKAJOP-UHFFFAOYSA-N
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Description

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C11H6BrN3O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromopyrimidinyl group through an ether linkage

Scientific Research Applications

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for targeting specific proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Mode of Action

It’s known that bromopyrimidines can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.

Biochemical Pathways

Bromopyrimidines are known to undergo direct metallation with lithuium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound may be involved in similar biochemical reactions.

Pharmacokinetics

The compound has a molecular weight of 27609 , which may influence its absorption and distribution in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the pyrimidine and benzonitrile moieties .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Chloropyrimidin-2-yl)oxy)benzonitrile
  • 4-((5-Fluoropyrimidin-2-yl)oxy)benzonitrile
  • 4-((5-Methylpyrimidin-2-yl)oxy)benzonitrile

Uniqueness

4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution and coupling reactions. This makes it a versatile building block for the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXPHIQLKAJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392086
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887430-98-0
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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